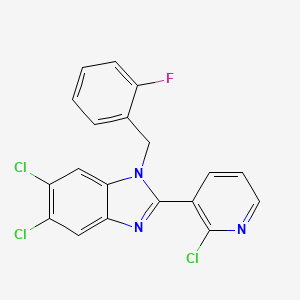

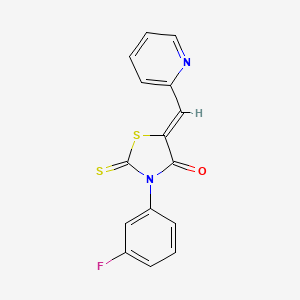

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole is a chemically synthesized molecule that appears to be a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is not directly discussed in the provided papers, but its structure suggests that it may have biological activity, possibly as an antiviral agent, given the known activities of similar compounds.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported. For instance, fluorosugar analogues of benzimidazole nucleosides have been synthesized as potential antivirals, with modifications intended to increase the stability of the glycosidic bond . The synthesis involved the conversion of TCRB into its ditrityl derivatives, followed by fluorination and deprotection to yield the target compounds. An alternative synthesis route was also developed to improve the overall yield . Although the specific synthesis of this compound is not described, the methodologies applied in the synthesis of similar compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized using various spectroscopic techniques . Density Functional Theory (DFT) calculations were performed to optimize the molecular geometry and to calculate properties such as zero-point energy, dipole moment, and charge distributions . The presence of substituents like chlorine and fluorine atoms can significantly influence the electronic structure of the molecule, as seen in the positive charge on chlorine atoms and the negative charge on adjacent carbon atoms due to the electron-withdrawing nature of the imidazole ring .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can be influenced by the presence of fluorine and chlorine substituents. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid led to the formation of thiazolo[3,2-a]benzimidazol-3(2H)-ones, demonstrating the potential for cyclization reactions involving fluorobenzimidazole compounds . This suggests that the compound may also undergo various chemical reactions, potentially leading to the formation of novel heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The presence of halogen substituents can affect properties such as stability, decomposition points, and reactivity . For instance, the 3',4'-dimethoxy derivatives were found to have higher decomposition points compared to other compounds in the series . While the specific properties of this compound are not detailed in the provided papers, similar analyses could be conducted to determine its stability, reactivity, and other relevant physical and chemical properties.

科学的研究の応用

Chemical Properties and Applications

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative, a class of heterocyclic aromatic organic compounds. Benzimidazoles are crucial due to their diverse biological and clinical applications. A variety of benzimidazole derivatives have been synthesized and are known for their significant pharmacological properties. The structural uniqueness of benzimidazoles allows for a wide array of pharmacological activities, making them an active area of research in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Synthesis and Biological Activity

The synthesis of benzimidazole derivatives is of great importance due to their significant biological activities. These compounds have been synthesized using various traditional and novel methods, demonstrating a wide variety of biological actions. Benzimidazole and its derivatives are considered lead molecules for the synthesis of various pharmacologically active compounds. They have shown a broad spectrum of biological activities, including antifungal, anticancer, and antiparasitic effects (Thapa, Nargund, & Biradar, 2022).

Therapeutic Potential

The therapeutic potential of benzimidazoles extends to their use in cancer therapy. Their action mechanism involves the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and glucose transport. These effects make benzimidazoles promising candidates for treating cancer, even for cells resistant to conventional therapies. Their use in conjunction with established therapeutics could enhance anticancer efficacy, offering a broader, safer spectrum for cancer treatment (Son, Lee, & Adunyah, 2020).

特性

IUPAC Name |

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3FN3/c20-13-8-16-17(9-14(13)21)26(10-11-4-1-2-6-15(11)23)19(25-16)12-5-3-7-24-18(12)22/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVRVHDPTOLXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)